P7C3-A20
Overview
Description
P7C3-A20 is a derivative of the P7C3 class of compounds, known for its neuroprotective and proneurogenic properties. It has been shown to promote the survival of neurons and enhance neurogenesis, making it a promising candidate for the treatment of neurodegenerative diseases and brain injuries .
Mechanism of Action
Target of Action
P7C3-A20, also known as N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline, primarily targets Nicotinamide Phosphoribosyltransferase (NAMPT) and Phosphoglycerate Kinase 1 (PGK1) . NAMPT is the rate-limiting enzyme responsible for the transformation of nicotinamide into nicotinamide adenine dinucleotide (NAD+) . PGK1 is a key enzyme in the glycolytic pathway .
Mode of Action
This compound interacts with its targets to stabilize NAD+/NADH levels and regulate aerobic glycolysis . It activates NAMPT, leading to an increase in intracellular levels of NAD+ . It also directly targets PGK1 at lysine residues and asparagine residues, leading to decreased protein level and total intracellular kinase activity of PGK1 .
Biochemical Pathways
The compound affects the NAD+/NADH metabolic pathway and the glycolytic pathway . By stabilizing NAD+/NADH levels, it mitigates disease progression in a broad range of preclinical models of disease related to impaired NAD+/NADH metabolism . By regulating aerobic glycolysis, it inhibits the malignant growth of glioma .
Result of Action
This compound exhibits neuroprotective and proneurogenic activity . It has been shown to mitigate disease progression safely and effectively in a broad range of preclinical models of disease . It also inhibits the malignant growth of glioma in vitro and in vivo .
Action Environment
The action of this compound is influenced by the environment in which it is applied. For instance, in the context of traumatic brain injury (TBI), this compound promotes endogenous reparative functions . It has also been shown to restore normal neuropsychiatric function in chronic neurodegeneration one year after TBI in mice .
Biochemical Analysis
Biochemical Properties
P7C3-A20 plays a crucial role in biochemical reactions, particularly in the context of neuroprotection and neurogenesis. The compound interacts with several enzymes, proteins, and other biomolecules. One of the primary targets of this compound is nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme responsible for the conversion of nicotinamide to nicotinamide adenine dinucleotide (NAD). By activating NAMPT, this compound increases intracellular NAD levels, which is essential for cellular energy metabolism and survival . Additionally, this compound has been shown to interact with phosphoglycerate kinase 1 (PGK1), an enzyme involved in glycolysis. The interaction between this compound and PGK1 leads to decreased protein levels and intracellular kinase activity of PGK1, thereby regulating glycolysis in glioma cells .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In neural cells, this compound promotes neurogenesis by enhancing the proliferation and survival of newborn neurons. This compound has been shown to increase neurogenesis in the subgranular zone of the hippocampal dentate gyrus, which is crucial for cognitive functions . This compound also protects neurons from apoptosis and promotes endogenous reparative functions after traumatic brain injury . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by stabilizing NAD+/NADH levels and regulating glycolytic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. At the molecular level, this compound activates NAMPT, leading to increased NAD levels within cells . This activation enhances cellular energy metabolism and supports the survival of neurons. This compound also directly targets PGK1, binding to specific lysine and asparagine residues. This interaction results in decreased PGK1 protein levels and kinase activity, thereby inhibiting glycolysis in glioma cells . Additionally, this compound has been shown to cross the blood-brain barrier, making it effective in treating brain injuries and neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective over extended periods. For instance, in a mouse model of traumatic brain injury, this compound treatment one year after injury resulted in the repair of the blood-brain barrier, arrested chronic neurodegeneration, and restored cognitive functions . These benefits persisted for months after treatment cessation, indicating the long-term efficacy of this compound. Additionally, this compound has been shown to maintain its neuroprotective properties without significant degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rat model of traumatic brain injury, this compound administered at doses ranging from 0.1 to 10 µM increased neurogenesis and protected neurons from apoptosis . Higher doses of this compound (10 mg/kg, i.p., twice daily for one week) were found to decrease contusion volume and improve cognitive functions in rats . It is essential to note that excessively high doses of this compound may lead to toxic or adverse effects. Therefore, careful dosage optimization is necessary to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to energy metabolism. The compound’s activation of NAMPT leads to increased NAD levels, which play a critical role in cellular energy production and metabolism . Additionally, this compound regulates glycolysis by targeting PGK1, resulting in decreased glycolytic activity in glioma cells . These interactions highlight the compound’s involvement in central carbon metabolism, glutathione metabolism, pyruvate metabolism, and glycolysis .
Transport and Distribution
This compound is effectively transported and distributed within cells and tissues. The compound can cross the blood-brain barrier, allowing it to reach the brain and exert its neuroprotective effects . Within cells, this compound interacts with various transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions ensure that this compound reaches its target sites and maintains its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. Studies have shown that this compound localizes to specific cellular compartments, including the mitochondria and cytoplasm . This localization is essential for the compound’s role in stabilizing NAD+/NADH levels and regulating glycolysis. Additionally, this compound’s ability to cross the blood-brain barrier and target brain tissues further enhances its neuroprotective properties .
Preparation Methods
The synthesis of P7C3-A20 involves several steps, starting with the preparation of the aminopropyl carbazole core structure. This core is then modified through various chemical reactions to introduce specific functional groups that enhance its neuroprotective properties. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .
Chemical Reactions Analysis
P7C3-A20 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: This compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
P7C3-A20 has a wide range of scientific research applications, including:
Neuroprotection: It has been shown to protect neurons from degeneration in various models of neurodegenerative diseases.
Traumatic Brain Injury: This compound promotes endogenous reparative functions and restores cognition after traumatic brain injury.
Glioma Treatment: The compound regulates aerobic glycolysis in glioma cells, inhibiting their malignant growth.
Blood-Brain Barrier Repair: This compound has been shown to repair the blood-brain barrier in models of brain injury.
Comparison with Similar Compounds
P7C3-A20 is part of the P7C3 series of compounds, which includes other derivatives such as P7C3-S243 and ®-P7C3-OMe. These compounds share similar neuroprotective properties but differ in their potency and specific applications. This compound is considered one of the most potent derivatives, with enhanced neuroprotective and proneurogenic activities .
Properties
IUPAC Name |
N-[3-(3,6-dibromocarbazol-9-yl)-2-fluoropropyl]-3-methoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Br2FN2O/c1-28-18-4-2-3-17(11-18)26-12-16(25)13-27-21-7-5-14(23)9-19(21)20-10-15(24)6-8-22(20)27/h2-11,16,26H,12-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLTWMQBJFWQOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Br2FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Q1: What is the primary mechanism of action of P7C3-A20?
A1: this compound is believed to exert its neuroprotective effects primarily by acting as an allosteric activator of nicotinamide phosphoribosyltransferase (NAMPT). [ [] ] NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting nicotinamide to nicotinamide mononucleotide, a precursor to NAD+. [ [, , ] ]
Q2: How does this compound's activation of NAMPT translate to neuroprotection?
A2: By activating NAMPT, this compound enhances NAD+ synthesis. [ [, ] ] NAD+ is a crucial coenzyme involved in various cellular processes, including energy metabolism, mitochondrial function, and DNA repair. Its depletion is implicated in neuronal damage and death. [ [, ] ] Therefore, increasing NAD+ levels via this compound can protect neurons from various insults.
Q3: What specific downstream pathways are affected by this compound's neuroprotective action?
A3: Studies have shown that this compound can:
- Reduce neuronal apoptosis: It was observed to reduce the expression of apoptosis-related proteins like Bcl-2/adenovirus E1B 19-kDa-interacting protein 3 (BNIP3) and Bcl-2 associated x protein (Bax) after traumatic brain injury in rats. [ [] ]
- Inhibit excessive autophagy: this compound treatment reduced levels of the autophagy marker microtubule-associated protein 1 light chain 3-II (LC3-II) and increased ubiquitin-binding protein p62 (p62) expression, suggesting a modulation of the autophagic process. [ [] ]
- Suppress neuroinflammation: In a rat model of optic nerve crush, this compound suppressed the accumulation of CD68+ cells, TNF-α expression, and the expression of MCP-1 and iNOS, indicating anti-inflammatory effects. [ [, ] ]
- Promote neurogenesis: this compound significantly increased the number of bromodeoxyuridine (BrdU)- and doublecortin (DCX)-positive cells in the hippocampus after TBI, suggesting enhanced neurogenesis. [ [] ]
- Modulate Sirt3 activity: this compound's protection against mitochondrial damage and inflammation in a model of intracerebral hemorrhage was attributed, at least in part, to the modulation of Sirt3, an NAD+-dependent deacetylase. [ [] ]
Q4: Are there any known off-target effects of this compound?
A4: While this compound primarily targets NAMPT, research is ongoing to fully elucidate its potential interactions with other cellular targets. [ [] ]
Q5: What is the molecular formula and weight of this compound?
A5: this compound has the molecular formula C21H18Br2FN3O and a molecular weight of 507.2 g/mol.
Q6: Is there any available spectroscopic data for this compound?
A6: Detailed spectroscopic data, including NMR and mass spectrometry analyses, can be found in publications related to its synthesis and characterization. [ [] ]
Q7: How does the structure of this compound relate to its activity?
A7: Research suggests modifications to the P7C3 scaffold can impact its neuroprotective efficacy. For instance, the S-enantiomer of this compound demonstrates greater potency in reducing paclitaxel-induced mechanical allodynia compared to the racemic mixture. [ [] ] Additionally, several novel P7C3 derivatives have been synthesized and evaluated, with varying degrees of neuroprotective efficacy. [ [] ] Further SAR studies are crucial to optimize its pharmacological properties.
Q8: What is known about the stability of this compound?
A8: While specific stability data is limited within the provided research, developing appropriate formulation strategies is crucial to ensure optimal stability, solubility, and bioavailability for its potential clinical translation. [ [] ]
Q9: Is this compound orally bioavailable?
A9: Yes, this compound has been shown to be orally bioavailable and capable of crossing the blood-brain barrier, a crucial characteristic for its neuroprotective effects within the central nervous system. [ [] ]
Q10: What is the effective dose range of this compound in preclinical models?
A10: Studies have shown efficacy in various animal models at doses ranging from 2.2 mg/kg to 20 mg/kg, administered intraperitoneally or orally. [ [, , , ] ] The specific effective dose varies depending on the disease model, route of administration, and treatment schedule.
Q11: Has the metabolism of this compound been investigated?
A11: Detailed information on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound requires further investigation to understand its pharmacokinetic behavior fully. [ [] ]
Q12: What in vitro models have been used to study this compound's neuroprotective effects?
A12: Researchers have utilized primary neuronal cultures, including dissociated cortical neurons and superior cervical ganglion neurons, to investigate this compound's effects on neuronal survival and response to injury. [ [] ] Additionally, this compound demonstrated protective effects in human brain microvascular endothelial cells exposed to hydrogen peroxide, highlighting its potential in preserving blood-brain barrier integrity. [ [] ]
Q13: In which in vivo models has this compound demonstrated neuroprotective efficacy?
A13: this compound has shown promise in several preclinical models, including:
- Traumatic brain injury (TBI): It improved sensorimotor function, reduced contusion volume, and protected cortical neurons in rat models of TBI. [ [, , ] ] It also reduced aberrant axonal activity patterns in a mouse model of TBI. [ [] ]
- Stroke: this compound demonstrated neuroprotective effects and improved cognitive function in rodent models of ischemic stroke. [ [, , , ] ]
- Paclitaxel-induced peripheral neuropathy (CIPN): It effectively prevented and reversed PTX-induced neuropathic pain and nerve fiber degeneration in rodent models. [ [, , ] ]
- Intracerebral hemorrhage (ICH): this compound diminished lesion volume, reduced blood-brain barrier damage, mitigated brain edema, and improved neurological outcomes in a collagenase-induced ICH mouse model. [ [] ]
- Prenatal stress model: Maternal this compound treatment protected offspring from neuropsychiatric and behavioral deficits induced by chronic prenatal stress in mice. [ [] ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.